molecular formula C33H40O18 B2663256 Arillanin A CAS No. 154287-47-5

Arillanin A

Cat. No.: B2663256
CAS No.: 154287-47-5
M. Wt: 724.665
InChI Key: JCMNMSBSJUUDKQ-FDFAXYPESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Arillanin A is typically isolated from natural sources rather than synthesized in a laboratory setting. The extraction process involves using alcoholic solvents to obtain the compound from the stem bark of Polygala arillata . The structure of this compound is confirmed through spectral data, particularly 2-D Nuclear Magnetic Resonance (NMR) experiments .

Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through extraction from its natural source, Polygala arillata .

Chemical Reactions Analysis

Types of Reactions: Arillanin A, being an oligosaccharide ester, can undergo various chemical reactions typical of esters and oligosaccharides. These reactions include hydrolysis, esterification, and glycosidic bond formation and cleavage.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bonds in this compound, breaking it down into its constituent sugars and acids.

    Esterification: This reaction can be carried out using alcohols and acids in the presence of a catalyst such as sulfuric acid.

    Glycosidic Bond Formation: Enzymatic or chemical methods can be used to form or cleave glycosidic bonds in oligosaccharides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound would yield its constituent sugars and acids.

Scientific Research Applications

    Chemistry: It serves as a reference compound for studying the structure and reactivity of oligosaccharide esters.

    Biology: The compound can be used to investigate the biological activities of oligosaccharide esters, including their potential as bioactive molecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of Arillanin A and its derivatives, particularly in the development of new drugs.

    Industry: Although not yet widely used industrially, this compound could have applications in the production of bioactive compounds and natural product-based materials.

Mechanism of Action

The exact mechanism of action of Arillanin A is not well-documented. as an oligosaccharide ester, it is likely to interact with biological molecules through its sugar moieties and ester functional groups. These interactions could involve binding to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Uniqueness: Arillanin A is unique due to its specific oligosaccharide structure and ester functional groups. This combination of features distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

IUPAC Name

[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O18/c1-44-19-10-16(4-7-18(19)36)5-9-25(38)49-31-28(41)22(13-34)50-33(31,15-35)51-32-30(43)29(42)27(40)23(48-32)14-47-24(37)8-6-17-11-20(45-2)26(39)21(12-17)46-3/h4-12,22-23,27-32,34-36,39-43H,13-15H2,1-3H3/b8-6+,9-5+/t22-,23-,27-,28-,29+,30-,31+,32-,33+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMNMSBSJUUDKQ-CHQRVIDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C=C4)O)OC)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)OC)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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